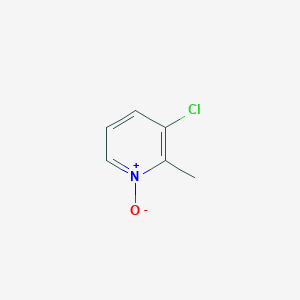
3-Chloro-2-methylpyridine1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-methylpyridine1-oxide is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpyridine1-oxide typically involves the oxidation of 3-Chloro-2-methylpyridine. One common method is the use of hydrogen peroxide as the oxidizing agent under alkaline conditions. The reaction is carried out at room temperature, and the product is isolated through extraction and purification processes .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreaction systems. This method offers higher yields, better reaction control, and reduced side reactions compared to traditional batch processes .
化学反応の分析
Types of Reactions
3-Chloro-2-methylpyridine1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 3-Chloro-2-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-2-methylpyridine1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 3-Chloro-2-methylpyridine1-oxide involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic and extraction processes. The compound’s reactivity is primarily due to the presence of the N-oxide functional group, which can participate in various chemical transformations .
類似化合物との比較
Similar Compounds
- 4-Chloro-3-methoxy-2-methylpyridine N-oxide
- 3-Methylpyridine N-oxide
- 2-Chloro-5-methylpyridine N-oxide
Uniqueness
3-Chloro-2-methylpyridine1-oxide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other pyridine N-oxides.
特性
分子式 |
C6H6ClNO |
|---|---|
分子量 |
143.57 g/mol |
IUPAC名 |
3-chloro-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6ClNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 |
InChIキー |
XFZQIFSFSCJYLC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=[N+]1[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8320252.png)











